N'-(4-butoxybenzylidene)acetohydrazide
Description
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-9-17-13-7-5-12(6-8-13)10-14-15-11(2)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b14-10+ |
InChI Key |
XCGSBPHPXBCUTL-GXDHUFHOSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-Inflammatory Activity
Hydrazones with electron-withdrawing or bulky substituents on the benzylidene ring often exhibit enhanced anti-inflammatory effects. Key comparisons include:
Key Findings :
- The 4-chloro substitution (as in 9d and 4f) improves anti-inflammatory activity, likely due to enhanced electron-withdrawing effects stabilizing the hydrazone bond .
- Lipophilic groups (e.g., butoxy) may improve pharmacokinetics but require balancing with solubility for optimal efficacy.
Anticancer Activity
Benzothiazole-containing acylhydrazones demonstrate notable anticancer properties:
Key Findings :
- Electron-deficient aromatic rings (e.g., 4-fluoro, 4-chloro) enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition .
- The acetohydrazide scaffold’s flexibility allows for diverse substitutions, enabling selective targeting of cancer cells.
Central Nervous System (CNS) Activity
Hydrazones with heterocyclic moieties exhibit CNS-modulating effects:
Key Findings :
- Bulky substituents (e.g., trifluoromethoxy) improve binding to CNS targets like xanthine oxidase .
- Bromine at the 4-position (4l) enhances antidepressant activity, possibly via serotonin reuptake modulation .
SAR Trends
- Electron-Withdrawing Groups (EWGs): 4-Cl, 4-NO₂, and 4-CF₃ substituents enhance anti-inflammatory and enzyme-inhibitory activities by stabilizing the hydrazone bond and improving target binding .
- Lipophilic Substituents : 4-Butoxy or 4-methylbenzyloxy groups improve bioavailability but may reduce aqueous solubility .
- Heterocyclic Integration : Incorporation of benzothiazole or triazole rings diversifies biological activity, enabling anticancer or antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
